
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) is an organic compound with the molecular formula C12H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) typically involves the reaction of o-phenylenediamine with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(Cyanomethyl)benzimidazole: A closely related compound with similar chemical properties.
1H-Benzimidazole-2-acetonitrile: Another derivative with distinct applications and properties.
The uniqueness of 1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) lies in its specific structural modifications, which confer unique chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
157763-84-3 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.257 |
Nom IUPAC |
2-methyl-2-(1-methylbenzimidazol-2-yl)propanenitrile |
InChI |
InChI=1S/C12H13N3/c1-12(2,8-13)11-14-9-6-4-5-7-10(9)15(11)3/h4-7H,1-3H3 |
Clé InChI |
XJEKGJBOGKKUHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)C1=NC2=CC=CC=C2N1C |
Synonymes |
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
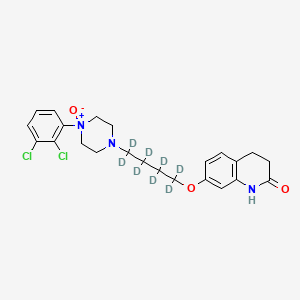
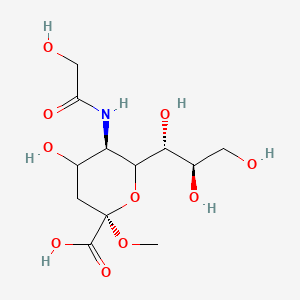
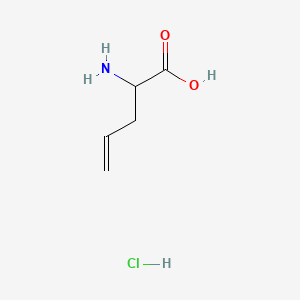
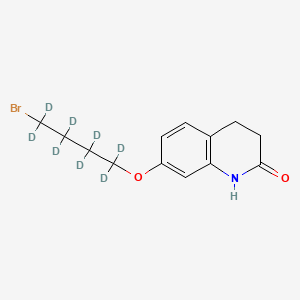

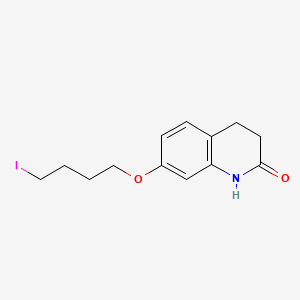
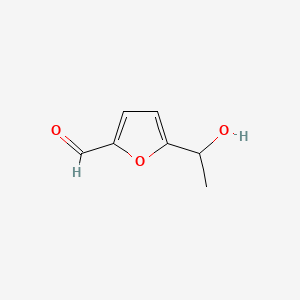
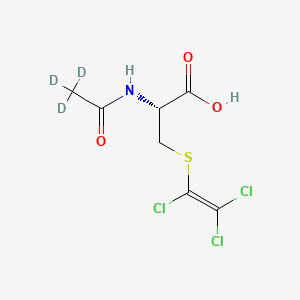
![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
